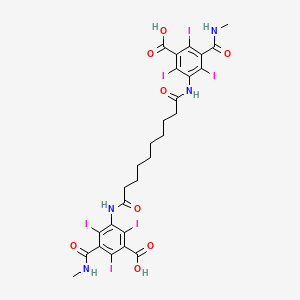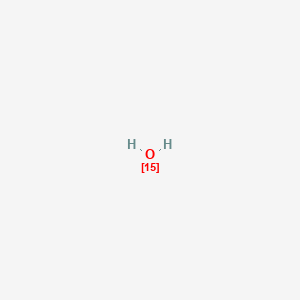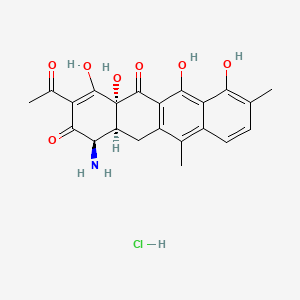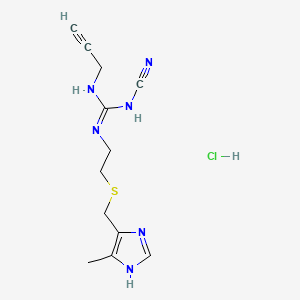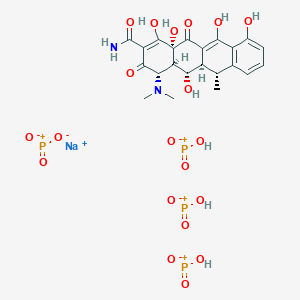
Doxycycline fosfatex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline fosfatex is a synthetic derivative of the tetracycline class of antibiotics. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and certain parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The synthesis involves the following key steps:
Hydrogenation: Oxytetracycline undergoes hydrogenation to form 5-hydroxy-6-deoxy-tetracycline.
Methylation: The intermediate is then methylated to produce 6-deoxy-5-oxytetracycline.
Phosphorylation: The final step involves the phosphorylation of 6-deoxy-5-oxytetracycline to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Doxycycline fosfatex undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various doxycycline derivatives with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Doxycycline fosfatex has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: Researchers use this compound to study bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections and as a prophylactic agent against malaria.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Doxycycline fosfatex exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis. The disruption of protein synthesis leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- Doxycycline hyclate
- Doxycycline monohydrate
- Minocycline
- Tetracycline
Uniqueness
Doxycycline fosfatex is unique due to its enhanced stability and solubility compared to other tetracycline derivatives. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it more effective in treating a wider range of bacterial infections .
By understanding the detailed aspects of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications
Properties
Molecular Formula |
C22H27N2NaO20P4 |
|---|---|
Molecular Weight |
786.3 g/mol |
IUPAC Name |
sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
InChI |
InChI=1S/C22H24N2O8.Na.4HO3P/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;+1;;;;/p-1/t7-,10+,14+,15-,17-,22-;;;;;/m0...../s1 |
InChI Key |
ROUBCDXYSWYAEB-YDLUHMIOSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


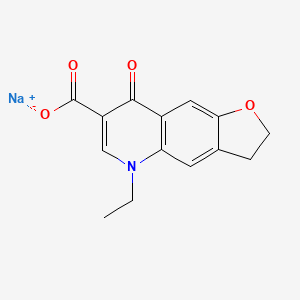
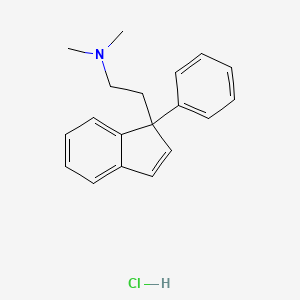
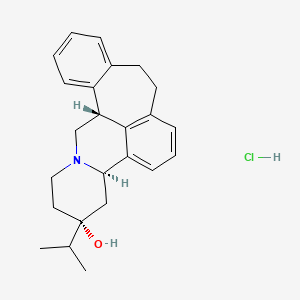
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)

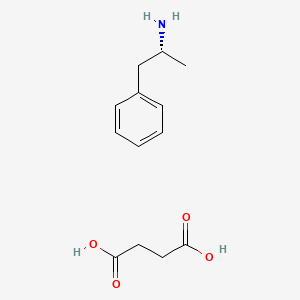
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
